2-Chloro-4-nitrotoluene is a pale yellow crystalline aromatic compound belonging to the chloronitrotoluene class of molecules. It is characterized by a toluene core substituted with a chlorine atom at position 2 and a nitro group at position 4. While insoluble in water, it exhibits good solubility in common organic solvents, making it a versatile intermediate in multi-step organic synthesis. Its primary established uses are as a critical precursor in the manufacturing of specific dyes and agricultural chemicals, where the precise arrangement of its functional groups is essential for the final product's structure and activity.
The specific 2,4-substitution pattern of this compound is non-interchangeable with its isomers (e.g., 4-chloro-2-nitrotoluene) or simpler precursors (e.g., 4-nitrotoluene). Downstream reactions, such as the reduction of the nitro group, are regiochemically determined; using an isomer results in a structurally different product, such as a different amine, which is unsuitable for producing the target dye or agrochemical. For example, 2-chloro-4-nitrotoluene is the specific precursor required for the herbicide Chlortoluron. Starting with a simpler analog like 4-nitrotoluene necessitates a separate, resource-intensive chlorination and purification step to isolate this exact isomer before proceeding. Therefore, substituting this compound with an analog or isomer will lead to incorrect final products or require additional, costly synthesis and purification, negating any perceived upfront savings.
Procuring high-purity 2-chloro-4-nitrotoluene is more efficient than performing in-house chlorination of 4-nitrotoluene. An optimized process for synthesizing the target compound from 4-nitrotoluene yields a product with greater than 98% purity and less than 1.4% by-products. This is a significant improvement over older methods, which yielded a maximum of only 95.1% desired product and contained at least 2.6% undesired by-products, necessitating expensive and difficult separation procedures.
| Evidence Dimension | Product Purity from Synthesis |
| Target Compound Data | >98% purity (via optimized process) |
| Comparator Or Baseline | Older Fe/Iodine catalysis: 95.1% purity with >2.6% by-products |
| Quantified Difference | Approx. 3% increase in purity and >46% reduction in by-products |
| Conditions | Chlorination of 4-nitrotoluene. Comparison between an optimized iodine-catalyzed process and older mixed-catalyst methods. |
Purchasing this specific, high-purity compound directly eliminates the need for a low-yield synthesis and costly purification workflow, ensuring a cleaner input for subsequent high-value reactions.
A primary application of 2-chloro-4-nitrotoluene is its reduction to 4-chloro-2-toluidine. A significant processing challenge with chloronitroaromatics is the undesired side reaction of hydrodechlorination, which is common when using standard, highly active catalysts like palladium on carbon (Pd/C). However, the value of the C-Cl bond can be preserved by selecting a compatible, specialized catalyst. For example, iron-promoted platinum catalysts (Pt-Fe/AC) have been shown to completely suppress hydrodechlorination during nitro group reduction, ensuring the synthesis of the correct chloroaniline product.
| Evidence Dimension | Chemoselectivity in Catalytic Hydrogenation |
| Target Compound Data | Complete preservation of C-Cl bond |
| Comparator Or Baseline | Significant hydrodechlorination side reaction |
| Quantified Difference | Suppression of dechlorination, increasing selectivity for the desired chloroaniline product to >99%. |
| Conditions | Comparison of catalyst systems for the reduction of chloronitroaromatics; Pt-Fe/AC vs. standard Pd/C. |
This compound is the right choice only if the buyer's process is equipped for selective reduction; otherwise, significant yield loss and impurity generation will occur, compromising the synthesis.
The fixed 2-chloro-4-nitro substitution pattern provides a locked-in chemical structure that prevents the formation of isomeric by-products in subsequent reactions. For instance, in the synthesis of dinitrotoluenes, the choice of starting mononitrotoluene isomer significantly impacts product distribution. Nitration of 2-nitrotoluene yields a mixture of 97% 2,4-dinitrotoluene (2,4-DNT) and 3% 2,6-dinitrotoluene (2,6-DNT). In contrast, starting with 2-chloro-4-nitrotoluene provides a unique trajectory for further substitution or for reduction to a single, specific amine (4-chloro-2-toluidine), which is critical for producing azo dyes like Fast Scarlet TR Base without isomeric contamination.
| Evidence Dimension | Isomeric Purity in Downstream Products |
| Target Compound Data | Yields a single regioisomer (e.g., 4-chloro-2-toluidine) upon reduction. |
| Comparator Or Baseline | Less-substituted precursors like 2-nitrotoluene yield product mixtures (e.g., 97:3 isomer ratio) in subsequent reactions. |
| Quantified Difference | Moves from a 3% isomeric impurity profile to a single, predictable product. |
| Conditions | Comparison of product distribution from downstream reactions (e.g., nitration, reduction) starting with different isomers. |
Procuring this specific isomer ensures high-fidelity synthesis of the target molecule, simplifying purification, improving yield, and guaranteeing the performance of the final product (e.g., color properties of a dye).
This compound is the specified starting material for the synthesis of the phenylurea herbicide Chlortoluron. Its use is indicated where high-purity input streams are required to maximize the yield and minimize difficult-to-remove by-products in the final active pharmaceutical ingredient (API), leveraging its availability at >98% purity.
Ideal for the synthesis of specific azo dyes, such as those derived from Fast Scarlet TR Base (4-chloro-o-toluidine). The fixed 2,4-substitution pattern ensures that reduction yields the correct amine isomer, which is essential for achieving the desired final color and performance properties of the dye without contamination from other isomers.
This compound is a fit-for-purpose precursor for producing 4-chloro-2-toluidine in workflows that have been optimized for chemoselective reduction. It is the correct choice for processes employing specialized catalysts (e.g., Pt-Fe/AC or sulfided Pt/C) that can reduce the nitro group while preventing the cleavage of the carbon-chlorine bond, thereby avoiding yield loss and dechlorinated impurities.
Irritant;Environmental Hazard